5-Pyrimidinylboronic acid

Descripción general

Descripción

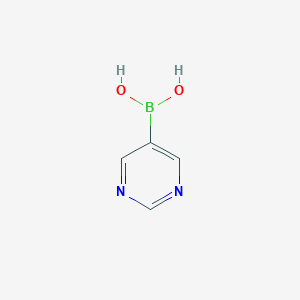

5-Pyrimidinylboronic acid is an organic compound with the chemical formula C4H5BN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a boronic acid group attached to the fifth position of the pyrimidine ring. It appears as a white crystalline solid and is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Mecanismo De Acción

Target of Action

It is known that boronic acids, in general, have a high affinity for diols, which are present in many biological molecules .

Mode of Action

5-Pyrimidinylboronic acid is a heteroarylpyrimidine derivative that is often used in Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bonding that is widely used in organic synthesis . The boronic acid moiety of the compound can form stable boronate complexes with diols, which can then undergo transmetallation with a palladium complex to form a new carbon-carbon bond .

Biochemical Pathways

Given its use in suzuki cross-coupling reactions, it can be inferred that it may play a role in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is soluble in ether, methanol, dmso, and thf , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of Suzuki cross-coupling reactions, it serves as a key reagent in the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, the efficiency of Suzuki cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .

Análisis Bioquímico

Biochemical Properties

It is known that boronic acids, like 5-Pyrimidinylboronic acid, can interact with enzymes, proteins, and other biomolecules, often forming reversible covalent bonds with diols in biological systems .

Cellular Effects

Boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with diols, which could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Pyrimidinylboronic acid can be synthesized through several methods. One common method involves the reaction of 5-bromopyrimidine with n-butyllithium and triisopropyl borate in tetrahydrofuran at low temperatures (-70 to -20°C). The intermediate product is then treated with hydrochloric acid and water, followed by neutralization with potassium hydroxide to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 5-Pyrimidinylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to boranes under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Sodium borohydride or other reducing agents are employed.

Major Products:

Biaryls and Substituted Pyrimidines: These are the primary products of Suzuki-Miyaura coupling reactions.

Boronic Esters and Boranes: These are formed through oxidation and reduction reactions, respectively.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Pyrimidinylboronic acid has been explored extensively for its potential in drug development, particularly in the context of targeting specific biological pathways.

- Inhibition of ALK-5 : Research indicates that pyrimidine derivatives, including this compound, can act as inhibitors of the ALK-5 receptor, which is implicated in several fibrotic diseases. These compounds show promise for treating conditions such as liver fibrosis and pulmonary hypertension by modulating TGFβ signaling pathways .

- Antibacterial Activity : Some studies have reported the synthesis of derivatives that exhibit antibacterial properties against Gram-positive bacteria. Compounds derived from this compound demonstrated moderate to good inhibitory activity, making them potential candidates for developing new antibiotics .

Bioconjugation and Targeted Drug Delivery

The boronic acid functional group allows for specific interactions with diols, which can be exploited in bioconjugation strategies.

- Polymeric Micelles for Drug Delivery : this compound can be incorporated into polymeric micelles designed for targeted drug delivery. These micelles can encapsulate anticancer drugs and enhance their delivery to tumor sites by binding selectively to sialic acid (SA) on cancer cell surfaces. This approach has shown improved efficacy in both in vitro and in vivo models without increasing side effects .

- Diagnostic Imaging : The conjugation of gadolinium complexes with boronic acids like this compound has been investigated as a contrast agent for magnetic resonance imaging (MRI). This application leverages the compound's ability to bind specifically to certain biomolecules, enhancing the imaging of tumors .

Material Science Applications

In addition to its biological applications, this compound is also relevant in materials science.

- Synthesis of Boron-Containing Materials : The compound serves as a precursor for synthesizing various boron-containing materials with unique electronic properties. Its ability to form stable complexes makes it useful in creating sensors and other functional materials .

- Organoboron Functionalization : Recent advancements have shown that functionalizing polyoxometalates with organoboron groups can lead to the development of nanocapsules with potential applications in drug delivery and catalysis .

Case Study 1: Targeting Cancer Cells

A study demonstrated the use of PBA-modified micelles encapsulating anti-cancer agents that showed enhanced targeting efficiency towards cancer cells expressing SA. The results indicated a significant increase in cellular uptake and cytotoxicity against B16F10 melanoma cells compared to non-targeted formulations .

Case Study 2: Antibiotic Development

Research into new derivatives of this compound revealed compounds with MIC values comparable to established antibiotics against resistant strains of bacteria. This highlights the potential for developing new therapeutic agents against antibiotic-resistant infections .

Comparación Con Compuestos Similares

- Pyridine-4-boronic acid

- Pyrimidine-2-boronic acid

- Pyridine-3-boronic acid

Comparison: 5-Pyrimidinylboronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to pyridine-4-boronic acid and pyridine-3-boronic acid, this compound offers different electronic properties and steric effects, making it suitable for specific synthetic applications .

Actividad Biológica

5-Pyrimidinylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 123.91 g/mol

- CAS Number : 109299-78-7

- InChI Key : HZFPPBMKGYINDF-UHFFFAOYSA-N

This compound is characterized by the presence of a boronic acid functional group attached to a pyrimidine ring. This structural feature allows for versatile reactivity, particularly in coupling reactions, making it significant in synthetic organic chemistry and medicinal applications.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that boronic acids can inhibit proteasomes, which are critical for cancer cell survival. The ability of this compound to interact with biological targets involved in cancer progression is under investigation .

- Antiviral Activity : Compounds with boronic acid moieties have been reported to possess antiviral properties. The mechanism often involves interference with viral replication processes .

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases. The interaction of this compound with specific enzymes may provide insights into its therapeutic potential .

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

A study demonstrated that derivatives of pyrimidinylboronic acids, including this compound, showed promising results in inhibiting tumor growth in vitro. The mechanism involved the inhibition of the proteasome pathway, leading to apoptosis in cancer cells. The compound's ability to selectively target cancerous cells while sparing normal cells highlights its potential as a therapeutic agent .

Case Study: Antiviral Properties

Another investigation explored the antiviral efficacy of boronic acid derivatives against various viruses. It was found that this compound exhibited significant activity against certain strains by disrupting their replication cycle. This suggests a potential role in developing antiviral therapies .

Synthesis and Applications

This compound can be synthesized through several methods, including:

- Suzuki Coupling Reactions : This method allows for the formation of carbon-boron bonds, facilitating the creation of complex organic molecules.

- Boronation Reactions : Direct boronation of pyrimidines can yield boronic acids efficiently.

These synthetic routes not only enable the production of this compound but also allow for the exploration of various derivatives that may enhance its biological activity .

Propiedades

IUPAC Name |

pyrimidin-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O2/c8-5(9)4-1-6-3-7-2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFPPBMKGYINDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CN=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383574 | |

| Record name | 5-Pyrimidinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109299-78-7 | |

| Record name | 5-Pyrimidinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyrimidinylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of pyrimidin-5-ylboronic acid in the nickel-catalyzed reactions described in the research?

A1: Pyrimidin-5-ylboronic acid plays a crucial role in dictating the reaction pathway in nickel-catalyzed transformations of tert-cyclobutanols. [] Unlike phenylboronic acid, which leads to ring-contraction products (cyclopropyl aryl methanones), pyrimidin-5-ylboronic acid enables a selective ring-opening/isomerization reaction, yielding 1-aryl butan-1-ones. [] This suggests a distinct interaction of pyrimidin-5-ylboronic acid with the nickel catalyst and/or reaction intermediates, influencing the reaction outcome.

Q2: Are there other applications of pyrimidin-5-ylboronic acid in organic synthesis?

A2: Yes, besides its role in nickel-catalyzed reactions, pyrimidin-5-ylboronic acid and its derivatives, such as (pyrimidin-5-yl)trifluoroborates, have been investigated in coupling reactions with heterocyclic halides. [] These reactions offer a valuable synthetic route for the preparation of diversely substituted pyrimidine derivatives, which are important building blocks in medicinal chemistry and materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.